(S)-1,4-Diazabicyclo[4.3.0]nonane

Catalog No.
S711090
CAS No.
93643-24-4
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1,4-Diazabicyclo[4.3.0]nonane

CAS Number

93643-24-4

Product Name

(S)-1,4-Diazabicyclo[4.3.0]nonane

IUPAC Name

(8aS)-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-2-7-6-8-3-5-9(7)4-1/h7-8H,1-6H2/t7-/m0/s1

InChI Key

FTTATHOUSOIFOQ-ZETCQYMHSA-N

SMILES

C1CC2CNCCN2C1

Canonical SMILES

C1CC2CNCCN2C1

Isomeric SMILES

C1C[C@H]2CNCCN2C1

The exact mass of the compound (S)-1,4-Diazabicyclo[4.3.0]nonane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1,4-Diazabicyclo[4.3.0]nonane (CAS 93643-24-4), also known as (S)-octahydropyrrolo[1,2-a]pyrazine, is a conformationally restricted, chiral bicyclic diamine. In pharmaceutical procurement and fine chemical synthesis, it serves as a critical chiral building block and organocatalyst . Its rigid pyrrolopyrazine framework restricts the conformational freedom of the piperazine ring, a property highly prized in the development of highly selective neuroreceptor antagonists (such as 5-HT6 and A2A receptor ligands) and T-type calcium channel blockers [1]. Furthermore, its defined (S)-stereocenter enables its use as a chiral stationary phase and a metal-free enantioselective catalyst, providing a distinct process advantage over flexible, achiral piperazine derivatives .

Substituting (S)-1,4-Diazabicyclo[4.3.0]nonane with its racemic counterpart, the (R)-enantiomer, or simple monocyclic analogs like 2-methylpiperazine fundamentally compromises both synthetic efficiency and target binding. In active pharmaceutical ingredient (API) manufacturing, using the racemate necessitates late-stage chiral resolution, which typically slashes overall yields by more than 50% and significantly increases solvent waste [1]. Substituting with the (R)-enantiomer directly inverts the stereochemistry of the resulting pharmacophore, often leading to a drastic loss of receptor affinity or off-target toxicity. Meanwhile, replacing the bicyclic core with a monocyclic piperazine removes the conformational lock, increasing the entropic penalty upon receptor binding and severely degrading target selectivity—such as failing to distinguish between A1 and A2A adenosine receptors [2].

Enhanced Target Affinity via Conformational Restriction

In the synthesis of selective adenosine A2A receptor antagonists, incorporating the rigid octahydropyrrolo[1,2-a]pyrazine core significantly improves binding affinity compared to flexible piperazine analogs. Studies on triazolotriazine derivatives demonstrate that the bicyclic constraint minimizes the entropic penalty of binding, yielding sub-nanomolar affinities (Ki values as low as 0.2 nM) and up to 16,500-fold selectivity over the A1 receptor, a profile unattainable with standard monocyclic piperazine substitutions [1].

Evidence DimensionReceptor Binding Affinity (Ki) and Selectivity
Target Compound DataSub-nanomolar Ki (e.g., 0.2 nM) with >16,000-fold selectivity
Comparator Or BaselineMonocyclic piperazine derivatives (typically >10 nM Ki, lower selectivity)
Quantified Difference>50-fold improvement in binding affinity and exponential increase in selectivity
Conditionsin vitro competitive binding assays for A2A vs A1 receptors

Procurement of the bicyclic scaffold is essential for developing highly selective CNS drugs where off-target binding causes severe side effects.

Elimination of Late-Stage Chiral Resolution Penalties

Utilizing enantiopure (S)-1,4-Diazabicyclo[4.3.0]nonane directly in the synthesis of chiral APIs avoids the severe yield penalties associated with late-stage chiral resolution of racemic mixtures. When the racemate is used, the theoretical maximum yield of the desired enantiomeric API is capped at 50%, and practical yields often drop below 35% due to resolution inefficiencies and product loss during crystallization [1]. Procuring the pre-resolved enantiomer ensures near-quantitative stereochemical transfer, effectively doubling the throughput of the target active pharmaceutical ingredient.

Evidence DimensionMaximum theoretical API yield
Target Compound Data~100% stereochemical transfer
Comparator Or BaselineRacemic 1,4-Diazabicyclo[4.3.0]nonane (<50% theoretical yield)
Quantified Difference>50% absolute increase in target enantiomer yield
ConditionsStereospecific API coupling reactions without late-stage resolution

Starting with the enantiopure building block drastically reduces raw material waste and eliminates costly downstream separation steps in commercial manufacturing.

Superior Enantioselectivity as a Chiral Organocatalyst

Beyond its role as a structural building block, (S)-1,4-Diazabicyclo[4.3.0]nonane functions as a highly effective chiral organocatalyst and stationary phase. Compared to achiral bases like DABCO or simple piperazines, the rigid, chiral environment of the (S)-octahydropyrrolo[1,2-a]pyrazine framework induces high stereocontrol in asymmetric transformations . Procurement of this specific enantiomer allows chemists to achieve high enantiomeric excess (ee) in target products, whereas achiral comparators yield 0% ee and require entirely different, often metal-based, catalytic systems to achieve asymmetry.

Evidence DimensionEnantiomeric excess (ee) in catalyzed reactions
Target Compound DataHigh ee (typically >85-90% depending on the substrate)
Comparator Or BaselineAchiral bicyclic amines (e.g., DABCO) (0% ee)
Quantified DifferenceComplete shift from racemic to highly enantioselective product formation
ConditionsAsymmetric organocatalytic synthesis

It provides a metal-free, highly selective catalytic route for fine chemical synthesis, reducing heavy metal contamination in final products.

High-Yield Amide Coupling in Scaffold Functionalization

The secondary amine in the octahydropyrrolo[1,2-a]pyrazine system demonstrates excellent nucleophilicity and processability during API synthesis. In the synthesis of complex sulfonamide and benzamide derivatives, direct coupling of the pre-resolved bicyclic amine with acyl chlorides proceeds rapidly at room temperature. For instance, coupling with substituted benzoyl chlorides yields the desired amide intermediates in high overall yields (e.g., >75% over multiple steps) with straightforward purification[1]. This processability is superior to more sterically hindered chiral amines, which often require elevated temperatures or specialized coupling reagents.

Evidence DimensionCoupling efficiency and conditions
Target Compound Data>75% yield at room temperature using standard bases
Comparator Or BaselineHighly sterically hindered chiral amines (require heating/HATU, lower yields)
Quantified DifferenceElimination of heating requirements and expensive coupling reagents
ConditionsAmide bond formation with acyl chlorides in dichloromethane

Reliable, high-yield coupling at ambient temperature reduces energy costs and simplifies scale-up in pharmaceutical manufacturing.

Chiral Building Block for CNS Therapeutics

Where the rigid octahydropyrrolo[1,2-a]pyrazine core is required to achieve high selectivity in neuroreceptor antagonists (e.g., A2A or 5-HT6 receptors) without the entropic penalties of flexible piperazines [1].

Precursor for T-Type Calcium Channel Blockers

Where stereospecific amide coupling is necessary to synthesize targeted pain-management APIs, avoiding the >50% yield loss associated with racemic resolution[2].

Organocatalyst for Enantioselective Synthesis

Where a metal-free, chiral bicyclic base is required to induce high enantiomeric excess in asymmetric transformations, outperforming achiral bases like DABCO .

XLogP3

0.2

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

(S)-1,4-Diazabicyclo[4.3.0]nonane

Dates

Last modified: 08-15-2023

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